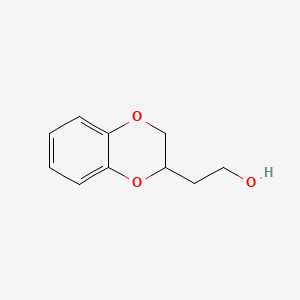

2-(1,4-Benzodioxan-2-yl)ethanol

Description

Contextual Significance of the 1,4-Benzodioxane (B1196944) Chemical Class in Medicinal Chemistry

The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in the design of bioactive molecules. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, serves as a core for a wide range of pharmacologically active agents. nih.govresearchgate.net Its utility has spanned decades and continues to be relevant in modern drug discovery. nih.gov

The significance of the 1,4-benzodioxane moiety stems from its ability to interact with various biological targets, leading to a diverse array of physiological effects. nih.govresearchgate.net Derivatives of 1,4-benzodioxane have been investigated for their potential as agonists and antagonists at neuronal nicotinic, α1-adrenergic, and serotoninergic receptors. nih.gov Furthermore, this chemical class has demonstrated promise in the development of antitumor, antibacterial, anti-inflammatory, antioxidant, and anti-HCV agents. researchgate.net The structural features of the 1,4-benzodioxane ring, particularly the substitution patterns on both the dioxane and benzene rings, play a critical role in determining the biological activity and selectivity of its derivatives. researchgate.net

Overview of 2-(1,4-Benzodioxan-2-yl)ethanol as a Research Target

Within the broader class of 1,4-benzodioxanes, this compound has emerged as a compound of interest for chemical and pharmaceutical research. Its structure features an ethanol (B145695) group attached to the 2-position of the 1,4-benzodioxane core. ontosight.ai This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai

The compound's utility is highlighted by its role as a building block in the creation of various derivatives with potential therapeutic applications. Research has explored its incorporation into more complex structures to modulate biological activity.

Scope and Objectives of Academic Inquiry

This article aims to provide a focused examination of this compound. The primary objectives are to:

Detail the known synthetic routes for preparing this compound.

Summarize its key chemical and physical properties.

Explore its documented research applications and the activities of its derivatives.

This inquiry will adhere strictly to the outlined topics, providing a scientifically grounded overview of the current knowledge pertaining to this specific chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62590-71-0 | |

| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol and its Analogues

The synthesis of this compound and its related structures can be achieved through various chemical routes, leading to either racemic mixtures or enantiomerically enriched products.

Routes to Racemic Forms

The preparation of racemic this compound can be approached through several synthetic pathways. A common and direct method involves the reduction of the corresponding carboxylic acid or its ester derivative.

One established route starts from 1,4-benzodioxan-2-carboxylic acid. This precursor can be synthesized by the reaction of catechol with ethyl 2,3-dibromopropionate. nih.gov The subsequent reduction of the carboxylic acid or its methyl ester to the primary alcohol, this compound, is a standard transformation in organic synthesis.

Another innovative and selective synthesis involves the reaction of catechol with glycerol (B35011) carbonate (GlyC) in the presence of a basic catalyst, such as sodium methoxide (B1231860) (NaOCH₃). mdpi.com This method can yield 2-hydroxymethyl-1,4-benzodioxane (B143543) directly and with high selectivity. mdpi.comiaea.org The reaction has been reported to proceed with quantitative conversion of both reagents within one hour at 170°C, providing the product in up to 88% yield when using a homogeneous basic catalyst. mdpi.com

Additionally, the synthesis of related 1,4-benzodioxane (B1196944) structures, such as racemic nitropentanone derivatives, has been achieved through the Michael addition of nitromethane (B149229) to α,β-unsaturated ketones bearing the 2,3-dihydrobenzo[b] evitachem.comwikipedia.orgdioxin moiety. organic-chemistry.org These derivatives can serve as precursors for more complex analogues.

| Starting Material(s) | Reagents and Conditions | Product | Key Features |

| 1,4-Benzodioxan-2-carboxylic acid or its ester | Reducing agents (e.g., LiAlH₄) in a suitable solvent (e.g., THF) | This compound | Standard reduction of a carboxylic acid/ester to a primary alcohol. |

| Catechol and Glycerol Carbonate | Basic catalyst (e.g., NaOCH₃), 170°C | This compound | Selective and high-yielding one-pot reaction. mdpi.com |

| 4-(2,3-dihydrobenzo[b] evitachem.comwikipedia.orgdioxin-6-yl)but-3-en-2-one and nitromethane | K₂CO₃, EtOH, reflux | (±)-4-(2,3-Dihydrobenzo[b] evitachem.comwikipedia.orgdioxin-6-yl)-5-nitropentan-2-one | Synthesis of a more complex analogue via Michael addition. organic-chemistry.org |

Enantioselective Synthesis and Chiral Resolution

The stereochemistry at the C2 position of the 1,4-benzodioxane ring is crucial for the biological activity of many of its derivatives. chemguide.co.uk Therefore, the development of methods to obtain enantiomerically pure this compound is of significant interest. The primary strategies involve the resolution of a racemic precursor, most commonly (±)-1,4-benzodioxan-2-carboxylic acid, followed by reduction to the corresponding enantiopure alcohol.

A classical and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. researchgate.net For (±)-1,4-benzodioxan-2-carboxylic acid, this has been successfully achieved using various chiral amines.

The resolution can be performed by forming diastereomeric salts with para-substituted 1-phenylethylamine (B125046) enantiomers. chemguide.co.ukdocbrown.info The differential solubility of the resulting diastereomeric salts in a given solvent allows for their separation by fractional crystallization. docbrown.info For instance, the use of (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine has been shown to be highly effective for the resolution of (±)-1,4-benzodioxan-2-carboxylic acid, in contrast to the use of unsubstituted 1-phenylethylamine which showed no resolution efficiency. docbrown.info Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid. The resolved enantiopure carboxylic acid can then be reduced to the corresponding enantiomer of this compound.

| Chiral Resolving Agent | Key Findings |

| (S)-1-(p-nitrophenyl)ethylamine | High resolution efficiency due to large differences in the solubility of the diastereomeric salts. docbrown.info |

| (S)-1-(p-methylphenyl)ethylamine | High resolution efficiency, providing a practical route to the enantiopure acid. docbrown.info |

| (trans)-1-Amino-2-indanol | Used for the resolution of a related chiral carboxylic acid, demonstrating the applicability of amino alcohols as resolving agents. evitachem.com |

Enzymatic kinetic resolution offers a powerful and highly selective alternative for obtaining enantiopure compounds. chemguide.co.uk Lipases are commonly employed for the enantioselective hydrolysis or transesterification of esters derived from racemic carboxylic acids.

The kinetic resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate has been successfully demonstrated using various lipases. wikipedia.orgchemguide.co.uk In one study, engineered mutants of Candida antarctica lipase (B570770) B (CALB) were shown to effectively catalyze the hydrolysis of the racemic methyl ester. chemguide.co.uk The mutants A225F and A225F/T103A exhibited high enantioselectivity, preferentially hydrolyzing the (S)-enantiomer of the ester, leaving the (R)-enantiomer unreacted. chemguide.co.uk Optimal resolution was achieved at 30°C using 20% n-butanol as a cosolvent, resulting in an enantiomeric excess of the substrate (e.e.s) of 97% with an enantiomeric ratio (E) of 278 at a 50 mM substrate concentration. chemguide.co.uk

Another approach involves the lipase-catalyzed transesterification of racemic 1,4-benzodioxan-2-carboxylic acid. wikipedia.org Using lipase from Candida antarctica-B (Novozyme A/S) and ethyl acetate (B1210297) as both the acyl donor and reaction medium, the (S)-enantiomer of the acid is selectively esterified. wikipedia.org This method provides the (S)-ethyl ester with an enantiomeric excess greater than 95% at approximately 50% conversion, with a high enantiomeric ratio (E = 160). wikipedia.org The unreacted (R)-acid can be recovered with high enantiopurity. Subsequent reduction of the separated, enantiopure ester or acid yields the corresponding enantiomer of this compound.

| Enzyme | Substrate | Reaction Type | Key Results |

| Engineered Candida antarctica lipase B (A225F/T103A) | (±)-Methyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | e.e.s 97%, E = 278. chemguide.co.uk |

| Candida antarctica lipase B (Novozyme A/S) | (±)-1,4-Benzodioxan-2-carboxylic acid | Transesterification | e.e.p >95%, E = 160. wikipedia.org |

Derivatization Strategies for Structural Modification

The presence of a primary hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.

Functionalization of the Hydroxyl Group

The hydroxyl group can be readily functionalized through various standard organic transformations, most notably esterification and etherification.

Esterification: The formation of esters from this compound can be achieved by reacting it with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. chemguide.co.uk The reaction with an acyl chloride is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism to yield the corresponding ester and hydrogen chloride. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be accomplished through the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether linkage. wikipedia.org The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

While specific examples of the derivatization of the hydroxyl group of this compound are not extensively detailed in the provided search results, the synthesis of related derivatives has been reported. For instance, the synthesis of 2-(N-(1,4-benzodioxan-2-yl)ethylamino)ethanol has been documented, showcasing the reactivity of the benzodioxane moiety in forming more complex structures. chemguide.co.uk

Substituent Introduction on the Benzodioxane Ring

The introduction of various substituents onto the aromatic part of the 1,4-benzodioxane ring is a common strategy to modulate the biological activity of its derivatives. Methods such as bromination and methoxylation have been successfully employed. iaea.org For instance, the synthesis of 2-methoxy-1,4-benzodioxan-2-carboxylic acid methyl ether has been achieved through these reactions. iaea.org This intermediate can then be further functionalized.

Another approach involves the synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives, highlighting the importance of stereochemistry in the biological activity of these compounds. unimi.it The introduction of a methyl or hydroxymethyl group on the methylene (B1212753) linker between the benzodioxane moiety and other scaffolds has also been explored. unimi.it

Here is a summary of some substituted 1,4-benzodioxane derivatives:

| Compound Name | Substituent(s) | Reference |

| 2-methoxy-1,4-benzodioxan-2-carboxylic acid methyl ether | Methoxy | iaea.org |

| 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin | Hydroxy | unimi.it |

| (+)-(S)-2-(5-fluoro-2-methoxy-1,4-benzodioxan-2-yl)imidazolinium bromide | Fluoro, Methoxy | nih.gov |

Hybrid Molecule Conjugation with Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores. This approach aims to create multifunctional molecules with potentially enhanced or novel biological activities.

The conjugation of the 1,4-benzodioxane moiety with benzamide (B126) scaffolds has been a subject of interest. For example, the introduction of a methyl or hydroxymethyl pendant on the methylene linker between the benzodioxane and benzamide components has been investigated. unimi.it This modification can influence the interaction of the resulting hybrid molecule with its biological target.

The 1,2,4-triazole (B32235) ring is a well-known pharmacophore with a wide range of biological activities. The synthesis of hybrid molecules incorporating both the 1,4-benzodioxane and 1,2,4-triazole moieties has been reported. researchgate.net These syntheses often involve multi-step reactions, starting with the appropriate benzodioxane derivative and building the triazole ring or coupling a pre-formed triazole unit. nih.govnih.gov For instance, a series of 1,2,4-triazole derivatives bearing a disulfide bond have been synthesized and evaluated for their cytotoxic activity. researchgate.net

Dihydropyrimidinones (DHPMs) are another class of heterocyclic compounds with significant therapeutic potential. The synthesis of hybrid molecules containing both a 1,4-benzodioxane and a dihydropyrimidinone ring can be achieved through multicomponent reactions, such as the Biginelli reaction. nih.govclockss.orgmdpi.com This one-pot synthesis typically involves the condensation of a β-ketoester, an aldehyde (which can be derived from the benzodioxane moiety), and urea (B33335) or thiourea. nih.gov

Chalcones, characterized by an α,β-unsaturated ketone system, are precursors for flavonoids and exhibit a broad spectrum of biological activities. The synthesis of chalcone (B49325) derivatives incorporating the 1,4-benzodioxane scaffold can be accomplished via the Claisen-Schmidt condensation. nih.govrsc.orgnih.gov This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. mdpi.com By using an appropriate 1,4-benzodioxane-containing aldehyde or acetophenone, hybrid chalcone molecules can be prepared.

Piperazine (B1678402) and piperidine (B6355638) rings are common structural motifs in many biologically active compounds. The conjugation of these heterocyclic systems to the 1,4-benzodioxane core has led to the development of various derivatives with interesting pharmacological profiles.

The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives has been reported, where the piperazine moiety is attached to the C2 position of the benzodioxane ring via a carbonyl linker. researchgate.net These derivatives can be further functionalized by reacting with various sulfonyl and acid chlorides. researchgate.net Another synthetic approach involves the preparation of 1-((2,3-dihydrobenzo[b] unimi.itnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives. nih.gov

Similarly, piperidine moieties can be incorporated. The synthesis of 2-piperidineethanol (B17955) compounds can be achieved through the hydrogenation of the corresponding 2-pyridineethanol compounds. google.com Various methods exist for the synthesis and functionalization of piperidine derivatives, including alkene cyclization and the reduction of pyridine (B92270) derivatives. nih.gov These methods can be adapted to link the piperidine ring to the this compound scaffold. nih.govmdpi.com

Here is a table summarizing some hybrid molecules:

| Hybrid Scaffold | Synthetic Method | Reference |

| Benzamide | Pendant group introduction | unimi.it |

| Triazole | Multi-step synthesis, coupling reactions | researchgate.netnih.govnih.gov |

| Dihydropyrimidinone | Biginelli reaction | nih.govclockss.orgmdpi.comnih.gov |

| Chalcone | Claisen-Schmidt condensation | nih.govrsc.orgnih.govmdpi.com |

| Piperazine/Piperidine | Nucleophilic substitution, hydrogenation | researchgate.netnih.govgoogle.comnih.govnih.govmdpi.com |

Advanced Synthetic Approaches

The synthesis of this compound and its derivatives can be achieved through various advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over classical methods.

Metal-Catalyzed Reactions

Metal-catalyzed reactions are pivotal in the construction of the 1,4-benzodioxane scaffold. Palladium-catalyzed intramolecular carboetherification reactions, for example, have been developed for the enantioselective synthesis of chiral 1,4-benzodioxanes. researchgate.net These methods provide a powerful route to chiral heterocyclic skeletons, although they have been more commonly applied to aryl or alkenyl group installations rather than the specific hydroxymethyl or hydroxyethyl (B10761427) sidechains. researchgate.net

Another approach involves the use of basic catalysts. An innovative and solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxane, a closely related precursor, has been achieved by reacting catechol with glycerol carbonate. rsc.org This reaction proceeds efficiently in the presence of a basic catalyst such as sodium methoxide (NaOCH₃), highlighting the utility of metal alkoxides in forming the dioxane ring structure with high yield. rsc.org While not a direct synthesis of the title compound, the reduction of the corresponding carboxylic acid derivatives, often prepared via metal-catalyzed steps, is a common strategy.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis represents a significant advancement in green chemistry, often leading to shorter reaction times, higher yields, and milder conditions. nih.govuniv.kiev.ua Sonication has been proven to be an efficient method for synthesizing peptides containing the 1,4-benzodioxane nucleus. researchgate.net In these syntheses, ultrasound irradiation facilitates the coupling reaction, demonstrating its effectiveness over conventional heating methods. researchgate.net

This technology has been successfully applied to the one-pot synthesis of various heterocyclic compounds, such as 2-substituted benzofurans, which share structural motifs with benzodioxanes. researchgate.net The methodology often involves ultrasound irradiation of the reaction mixture, which can significantly accelerate reaction rates. researchgate.netmdpi.com For instance, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones using copper acetate in ethanol (B145695) is greatly improved by sonication. univ.kiev.ua These examples strongly suggest that ultrasound-assisted methods could be effectively adapted for the efficient and environmentally friendly synthesis of this compound.

Analytical Characterization in Synthetic Organic Chemistry

Thorough analytical characterization is essential to confirm the identity, structure, and purity of a synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this compound.

Spectroscopic Techniques (NMR, FTIR, UV-Vis, MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons of the dioxane ring's methylene groups (often as complex multiplets), the methylene protons of the ethanol side chain, and the proton of the hydroxyl group. researchgate.netchemicalbook.com The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including those in the aromatic ring, the dioxane ring, and the ethanol side chain. mdpi.comrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups. The spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the alcohol group, typically around 3400-3200 cm⁻¹. vulcanchem.com Other key signals include those for the aromatic C-H stretching, the aliphatic C-H stretching of the dioxane and ethanol moieties, and the characteristic strong C-O-C (ether) stretching vibrations of the dioxane ring, usually observed in the 1300-1000 cm⁻¹ region. unimi.itnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzene ring. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 220 nm and 270-280 nm, which are characteristic for substituted benzene rings. uobabylon.edu.iqresearchgate.netmu-varna.bg The absence of extended conjugation means significant absorption in the visible region is not expected. masterorganicchemistry.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 196. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the alcohol, cleavage of the ethanol side chain, and fragmentation of the dioxane ring. govinfo.govmassbank.eu

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, dioxane ring, and ethanol side-chain protons. |

| ¹³C NMR | Distinct signals for aromatic, dioxane, and ethanol carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch (~3300), C-O-C stretch (~1250, ~1100), aromatic C-H stretch (~3050), aliphatic C-H stretch (~2900). vulcanchem.com |

| UV-Vis (λmax) | Absorptions around 220 nm and 275 nm in a suitable solvent like ethanol. uobabylon.edu.iqresearchgate.net |

| MS (m/z) | Molecular ion peak [M]⁺ at 196, with fragments corresponding to loss of H₂O and side-chain cleavage. |

Chromatographic Purity Assessment (HPLC, UPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are the most common techniques for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be used. researchgate.netsielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) or methanol. unimi.itresearchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., 275 nm). researchgate.net UPLC, using columns with smaller particle sizes, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective method used to monitor reaction progress and for preliminary purity checks. unimi.it A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under a UV lamp (254 nm) or by staining with a reagent like potassium permanganate (B83412) or p-anisaldehyde, which reacts with the alcohol functional group. rsc.orgepfl.ch

| Technique | Typical Conditions |

|---|---|

| HPLC/UPLC | Column: Reversed-phase (e.g., C18). Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detection: UV at ~275 nm. unimi.itsielc.com |

| TLC | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. Visualization: UV light (254 nm), potassium permanganate stain. rsc.orgepfl.ch |

Pharmacological Activities and Biological Profiles

Enzyme Inhibition Potentials

The unique structural features of 2-(1,4-Benzodioxan-2-yl)ethanol have prompted investigations into its ability to inhibit a range of enzymes implicated in various physiological and pathological processes. The following subsections detail the available research on its inhibitory activities.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. nih.gov The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While many NSAIDs inhibit both isoforms, selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

Research into the inhibitory action of ethanol (B145695) on cyclooxygenase-2 has shown that it can suppress its expression, suggesting a potential anti-inflammatory effect. researchgate.net However, specific studies detailing the direct inhibitory activity of this compound on COX enzymes are not extensively available in the current literature. General research on NSAIDs indicates that derivatization of the carboxylate moiety can convert moderately selective COX-1 inhibitors into potent and selective COX-2 inhibitors. nih.gov For instance, the amide derivatives of indomethacin (B1671933) have been shown to be slow, tight-binding inhibitors of COX-2. nih.gov

Further research is required to specifically determine and quantify the cyclooxygenase inhibition potential of this compound.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comoncotarget.com Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. mdpi.comoncotarget.com Consequently, aldose reductase inhibitors (ARIs) are considered a therapeutic strategy to prevent or ameliorate these long-term complications. mdpi.com

While a variety of compounds have been investigated as ARIs, specific data on the inhibitory activity of this compound is limited. Studies on other benzofuroxane derivatives, such as BF-5m, have shown the potential of this class of compounds to inhibit aldose reductase-2. nih.gov The inhibition of aldose reductase by these compounds has been linked to the counteraction of oxidative-nitrosative stress and the activation of poly(ADP-ribose) polymerase in tissues affected by diabetes. nih.gov

The table below summarizes the inhibitory activity of a related benzofuroxane derivative.

| Compound | Target Enzyme | Test System | Activity |

| BF-5m | Aldose Reductase-2 (ALR2) | H9c2 cardiac cells | Increased survival of cells under high glucose exposure nih.gov |

Further investigation is needed to ascertain the specific aldose reductase inhibitory profile of this compound.

Protein Farnesyltransferase (FTase) Inhibition

Protein farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, a crucial step in their localization and function. A well-known substrate for FTase is the Ras protein, which is often hyperactive in cancer. Therefore, farnesyltransferase inhibitors (FTIs) have been explored as potential anticancer agents.

Currently, there is a lack of specific research data on the inhibition of protein farnesyltransferase by this compound in the available scientific literature.

FtsZ (Bacterial Cell Division Protein) Inhibition

FtsZ is an essential and highly conserved bacterial protein that plays a critical role in cell division by forming the Z-ring at the division site. mdpi.com This makes it an attractive target for the development of new antibacterial agents. mdpi.com The benzamide (B126) class of molecules has been extensively studied as FtsZ inhibitors. mdpi.com

Derivatives of 1,4-benzodioxane (B1196944) have been incorporated into benzamide structures to create potent FtsZ inhibitors. mdpi.comresearchgate.net These benzodioxane-benzamide compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Research has shown that these compounds can inhibit FtsZ polymerization and disrupt the formation of the Z-ring, leading to a blockage of cell division and eventual bacterial cell death. mdpi.comresearchgate.net

The table below presents data on the antibacterial activity of some benzodioxane-benzamide FtsZ inhibitors.

| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) |

| FZ95 | Streptococcus pneumoniae | 25-80 µg/mL nih.gov |

| FZ100 | Streptococcus pneumoniae | 25-80 µg/mL nih.gov |

| FZ116 | Streptococcus pneumoniae | 25-80 µg/mL nih.gov |

| FZ118 | Streptococcus pneumoniae | 25-80 µg/mL nih.gov |

While these findings highlight the potential of the benzodioxane moiety in FtsZ inhibition, direct studies on the inhibitory activity of this compound itself are needed to confirm its specific effects on this bacterial protein.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of several neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

While direct studies on this compound are scarce, research on related structures provides insights into the potential MAO-B inhibitory activity of the 1,4-benzodioxane scaffold. For instance, a series of 2,1-benzisoxazole derivatives have been synthesized and evaluated as in vitro inhibitors of human MAO, with several compounds showing potent and specific inhibition of MAO-B. nih.gov

The table below shows the MAO-B inhibitory activity of selected 2,1-benzisoxazole derivatives.

| Compound | Target Enzyme | IC50 (µM) |

| 7a | MAO-B | 0.017 nih.gov |

| 7b | MAO-B | 0.098 nih.gov |

These findings suggest that the broader structural class to which this compound belongs has potential for MAO-B inhibition. However, dedicated studies are necessary to determine the specific activity of this compound.

Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition

Methionine aminopeptidase 2 (MetAP2) is an enzyme that removes the N-terminal methionine from newly synthesized proteins. Its inhibition has been investigated as a potential therapeutic strategy for cancer and obesity due to its role in angiogenesis. dovepress.comnih.govresearchgate.net

Currently, there is no specific information available in the reviewed scientific literature regarding the inhibitory potential of this compound on methionine aminopeptidase 2. Research has focused on other classes of molecules as MetAP2 inhibitors, such as beloranib.

Receptor Modulatory Actions

The interaction of this compound and its analogs with several key receptor systems in the body has been a primary area of research. These interactions are crucial in understanding the compound's potential physiological effects.

Adrenergic Receptor Subtype Interactions (α1, α2, β)

The 1,4-benzodioxan moiety is a well-established scaffold in the development of adrenergic receptor ligands. nih.govnih.govnih.gov Research has shown that derivatives of 1,4-benzodioxan can exhibit affinity for both α and β-adrenergic receptors. nih.govnih.govnih.gov

Specifically, studies on related 1,4-dioxane (B91453) derivatives have demonstrated that stereochemistry plays a significant role in their interaction with α1-adrenergic receptors. nih.gov For instance, certain enantiomers of these derivatives show a higher affinity for α1-adrenoreceptors. nih.gov The α1-adrenergic receptor has various subtypes, and the anticancer activity of some 1,4-dioxane derivatives in human prostate cancer cells has been linked to their interaction with the α1d-AR subtype. nih.gov

The α2-adrenoceptor is another important target. nih.gov These receptors are involved in modulating the release of neurotransmitters like noradrenaline. nih.gov Functional interactions have been observed between cannabinoid type 1 receptors (CB1R) and α2-adrenergic receptors in the prefrontal cortex, suggesting complex regulatory mechanisms. nih.gov

Regarding β-adrenergic receptors, analogs of 2-(1,4-benzodioxanyl)ethanol have been synthesized and evaluated as β-adrenergic blocking agents. nih.gov These receptors are classified into β1, β2, and β3 subtypes, each with distinct physiological roles. sigmaaldrich.com For example, β1-receptors are primarily involved in cardiac stimulation, while β2-receptors mediate bronchodilation. sigmaaldrich.com Selective antagonists for β2-adrenoceptors, such as ICI 118,551, have been developed and studied for their high specificity. nih.gov

Table 1: Adrenergic Receptor Interactions of 1,4-Benzodioxan Derivatives

| Receptor Subtype | Interaction Type | Key Findings |

|---|---|---|

| α1-Adrenergic | Binding Affinity | Stereochemistry influences binding, with specific enantiomers showing higher affinity. nih.gov |

| α2-Adrenergic | Modulation | Involved in neurotransmitter release modulation. nih.gov |

| β-Adrenergic | Antagonism | Analogs of 2-(1,4-benzodioxanyl)ethanol have been explored as β-blockers. nih.gov |

Serotonin (B10506) 5-HT1A Receptor Agonism/Antagonism

The 1,4-dioxane structure is also recognized for its interaction with serotonin 5-HT1A receptors. nih.gov Interestingly, the stereochemical requirements for binding to 5-HT1A receptors can be opposite to those for α1-adrenergic receptors. nih.gov For example, the (S)-enantiomer of a specific 1,4-dioxane derivative was found to be a potent and selective 5-HT1A receptor agonist. nih.gov

Ethanol exposure has been shown to affect 5-HT1A receptor function. Acute ethanol exposure can inhibit the internalization of 5-HT1A receptors by impacting β-arrestin2. nih.gov Furthermore, studies in mice suggest that reduced function of the 5-HT1A receptor is associated with increased ethanol intake. nih.govjohnshopkins.edu The anxiolytic effects observed during ethanol withdrawal have been linked to the stimulation of 5-HT1A receptors. unc.edu

Dopaminergic Receptor Affinities

Dopamine (B1211576) receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. sigmaaldrich.comfrontiersin.org While direct studies on the affinity of this compound for dopamine receptors are limited in the provided context, the broader class of benzodioxane derivatives has been investigated for their interactions with these receptors. For instance, certain benzodioxane-based compounds have been designed as ligands for dopamine receptors. google.com The rewarding effects of ethanol have been linked to the dopamine system, with studies indicating a role for D1-like, but not D2-like, receptors in these effects. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Activity (α4β2, α3β4, α6β2)

The 1,4-benzodioxane scaffold has been utilized to develop ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine (B1678760) addiction. nih.govnih.gov Derivatives of 1,4-benzodioxane have been shown to act as potent and selective antagonists or partial agonists at the α4β2 nAChR. nih.govnih.gov The substitution pattern on the benzene (B151609) ring of the benzodioxane structure can influence the compound's activity and selectivity for different nAChR subtypes and even different stoichiometries of the α4β2 receptor. nih.govunimi.it The interaction of ethanol with nAChRs is complex and subtype-dependent, with ethanol potentiating some and inhibiting others. nih.govnih.gov

Table 2: Nicotinic Acetylcholine Receptor Interactions of Benzodioxane Derivatives

| Receptor Subtype | Interaction Type | Key Findings |

|---|---|---|

| α4β2 nAChR | Antagonism/Partial Agonism | Benzodioxane derivatives can be potent and selective ligands. nih.govnih.gov |

| α3β4 nAChR | Selectivity | Modifications to the benzodioxane scaffold can alter selectivity between α4β2 and α3β4 subtypes. nih.gov |

| α6β2 nAChR | Partial Agonism | Certain unichiral 2-(2′-pyrrolidinyl)-1,4-benzodioxanes show partial agonist activity. unimi.it |

Antimicrobial Efficacy Investigations

In addition to its interactions with receptors, the antimicrobial properties of compounds related to this compound have been explored.

Antibacterial Spectrum and Potency

Derivatives of 1,4-benzodioxan have been synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net For example, certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have demonstrated moderate antibacterial potential against various Gram-positive and Gram-negative bacterial strains. nih.gov Specifically, some of these compounds showed inhibitory activity against S. typhi, E. coli, and B. subtilis. nih.gov However, in the same study, no activity was observed against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Other research has reported that certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains. researchgate.net

It is important to note that the antimicrobial efficacy of alcohol-based sanitizers, which often contain ethanol, can vary significantly depending on the formulation and the specific bacterial strain being tested. nih.govnih.gov

Table 3: Antibacterial Activity of Benzodioxane Derivatives

| Bacterial Strain | Activity | Compound Type |

|---|---|---|

| S. typhi | Moderate Inhibition | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides nih.gov |

| E. coli | Moderate Inhibition | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides nih.gov |

| B. subtilis | Moderate Inhibition | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides nih.gov |

| Staphylococcus aureus | No Activity | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides nih.gov |

| Pseudomonas aeruginosa | No Activity | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides nih.gov |

Antifungal Spectrum and Potency

Derivatives of 1,4-benzodioxane have demonstrated notable efficacy against a range of fungal pathogens. For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 1,4-benzodioxane ring system have been synthesized and evaluated for their antifungal activity arabjchem.orgresearchgate.net. These compounds were tested against clinically relevant fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans arabjchem.orgresearchgate.net.

Research has shown that certain synthetic benzodioxane derivatives can act as dual-target antifungal inhibitors, targeting both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity nih.gov. This dual-inhibition strategy can lead to potent, broad-spectrum antifungal activity nih.gov. Some of these compounds have shown excellent potency with Minimum Inhibitory Concentration (MIC₅₀) values ranging from 0.125 to 2.0 µg/mL against pathogenic fungal strains and have also demonstrated efficacy against drug-resistant strains nih.gov.

The antifungal potential of these derivatives is often compared to standard antifungal drugs like fluconazole (B54011) researchgate.net. The data from studies on related compounds suggest that the 1,4-benzodioxane scaffold is a promising template for the development of new antifungal agents arabjchem.orgresearchgate.netnih.gov.

Table 1: Antifungal Activity of Selected 1,4-Benzodioxane Derivatives

| Fungal Strain | Test Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aspergillus niger | 1,3,4-Oxadiazole Derivative | Not Specified | arabjchem.orgresearchgate.net |

| Aspergillus flavus | 1,3,4-Oxadiazole Derivative | Not Specified | arabjchem.orgresearchgate.net |

| Candida albicans | 1,3,4-Oxadiazole Derivative | Not Specified | arabjchem.orgresearchgate.net |

| Pathogenic Fungi | Benzodioxane Derivative 10a-2 | 0.125-2.0 (MIC₅₀) | nih.gov |

| Pathogenic Fungi | Benzodioxane Derivative 22a-2 | 0.125-2.0 (MIC₅₀) | nih.gov |

| Drug-Resistant Fungi | Benzodioxane Derivative 10a-2 | 0.5-2.0 (MIC₅₀) | nih.gov |

| Drug-Resistant Fungi | Benzodioxane Derivative 22a-2 | 0.5-2.0 (MIC₅₀) | nih.gov |

Antiproliferative and Antineoplastic Activities

The 1,4-benzodioxane framework is present in various natural and synthetic compounds that exhibit significant antiproliferative and cytotoxic effects against several cancer cell lines scirp.orgrsc.orgscirp.org.

Efficacy Across Various Cancer Cell Lines (e.g., HEPG2, HELA, SW1116, BGC823, PC-3)

Natural products containing the 1,4-benzodioxane moiety, such as the flavonolignan Hydnocarpin, have demonstrated significant inhibitory activities against the murine lymphocytic leukaemia P-388 cell line and six human cancer cell lines rsc.org. Other 1,4-benzodioxane coumarinolignans have also shown antiproliferative activities in carcinoma, CNS, and breast cancer cell lines rsc.org. Although specific IC50 values for this compound are not provided in the literature, the general class of compounds shows promise. For context, other unrelated compounds have shown IC50 values in the micromolar range against cell lines like MCF-7 and MDA-MB-231 researchgate.net.

Table 2: Antiproliferative Activity of Selected 1,4-Benzodioxane Analogs and Related Compounds

| Cell Line | Test Compound Class/Derivative | Activity/IC50 | Reference |

|---|---|---|---|

| PC-3 (Prostate) | 1,4-Dioxane Derivative 13 | Potential anticancer agent | researchgate.netnih.gov |

| P-388 (Murine Leukemia) | Hydnocarpin | ED50 = 1.2 µg/mL | rsc.org |

| P-388 (Murine Leukemia) | Cleomiscosin A | ED50 = 0.4 µg/mL | rsc.org |

| HeLa (Cervical) | 1,4-Dioxane Derivatives | Binding assessed, no cytotoxicity data | researchgate.netnih.gov |

| HepG2 (Liver) | Not specified for this compound | Not available | |

| SW1116 (Colon) | Not specified for this compound | Not available |

Induction of Apoptosis and Cell Cycle Modulation

The mechanism of antiproliferative activity for many compounds involves the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Studies on 1,4-dioxane derivatives have indicated that they can induce apoptosis in PC-3 prostate cancer cells researchgate.netnih.gov. While the direct effect of this compound on these processes has not been elucidated, ethanol itself has been shown to induce apoptosis and cell cycle arrest in neuroblastoma cells, suggesting that the ethanol side chain could potentially contribute to such activity nih.gov. This process often involves the activation of key proteins like p53 and caspases nih.gov. For other types of compounds, antiproliferative effects have been linked to the regulation of apoptotic genes such as Bax and Bcl-2 researchgate.net.

Antioxidant and Anti-inflammatory Properties

The 1,4-benzodioxane scaffold is associated with both antioxidant and anti-inflammatory activities, which are often interconnected scirp.orgrsc.orgscirp.org.

Free Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, which share structural similarities with the benzodioxane ring, are well-established. These properties are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netnih.govresearchgate.net. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to stabilize free radicals nih.gov.

A study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showed that some of these compounds exhibit moderate antioxidant activity in the DPPH assay researchgate.net. Furthermore, natural 1,4-benzodioxane lignans (B1203133), such as cleomiscosin C, have demonstrated potent lipid peroxidation inhibitory activity, comparable to that of vitamin E rsc.org. This suggests that compounds like this compound likely possess the ability to scavenge free radicals, although specific quantitative data (e.g., IC50 values from DPPH or ABTS assays) are not available in the reviewed literature for this exact molecule.

Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving various mediators, including enzymes like cyclooxygenase (COX) and cytokines such as tumor necrosis factor-alpha (TNF-α) nih.gov. The 1,4-benzodioxane structure has been identified as a key feature in compounds with anti-inflammatory properties scirp.orgrsc.orgscirp.orgnih.gov.

Significantly, research has led to the development of phenylpiperazine derivatives of 1,4-benzodioxan that act as new and selective inhibitors of COX-2 nih.gov. COX-2 is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs. The selectivity for COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Docking studies have confirmed the interaction of these benzodioxan derivatives with key residues in the active site of the COX-2 enzyme nih.gov. Additionally, other 1,4-benzodioxane compounds have been found to inhibit 5-lipoxygenase, another important enzyme in the inflammatory cascade rsc.org. While direct evidence for this compound is lacking, the established activity of its analogs strongly suggests its potential to modulate these inflammatory pathways.

Neurobiological Activity

The 1,4-benzodioxan scaffold is a structural component of many biologically active molecules that interact with various pharmacological targets. unimi.it

Neuroprotective Effects

Derivatives of 1,4-benzodioxan have shown potential as neuroprotective agents. researchgate.net This protective action is often attributed to their antioxidant properties, which can mitigate oxidative stress, a key factor in neurodegenerative diseases. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathology of various neurological disorders. nih.gov The ability of certain compounds to reduce the formation of harmful metabolic by-products and decrease oxidative damage to neuronal tissues suggests a potential neuroprotective role. nih.gov

One of the mechanisms underlying neuroprotection involves the modulation of pathways like the Nrf-2/ARE pathway, which regulates endogenous antioxidant defenses. mdpi.com By activating this pathway, cells can better cope with oxidative stress and the toxic effects of certain chemicals. mdpi.com

Antidepressant Potential

Several derivatives of 1,4-benzodioxan have been investigated for their antidepressant-like effects. nih.govnih.gov These compounds often target specific neurotransmitter systems in the brain, such as the serotonergic system. nih.govmdpi.com For instance, some derivatives act as agonists at serotonin 1A (5-HT1A) receptors, a mechanism shared by some anxiolytic and antidepressant medications. nih.gov

Studies using animal models, such as the forced swimming test and tail suspension test, have demonstrated that certain 1,4-benzodioxan derivatives can reduce immobility time, an indicator of antidepressant activity. nih.govmdpi.com The antidepressant potential of these compounds is often linked to their ability to modulate monoamine neurotransmitters, which play a crucial role in mood regulation. nih.gov Monoamine oxidase (MAO) inhibitors, for example, increase the levels of these neurotransmitters and are used in the treatment of depression and other neuropsychiatric disorders. nih.gov

Cardiovascular System Regulation

Antihypertensive Effects and Vascular Reactivity

Derivatives of this compound have been synthesized and evaluated for their antihypertensive properties. nih.gov Some of these compounds have demonstrated potent antihypertensive effects in animal models of hypertension. nih.govnih.gov The mechanism of action often involves the blockade of beta-adrenergic receptors, which leads to a reduction in heart rate and blood pressure. nih.gov

Furthermore, certain benzodioxan derivatives exhibit vasodilatory activity, contributing to their blood pressure-lowering effects. nih.govmdpi.com This vasodilation can be achieved through various mechanisms, including the opening of potassium channels in vascular smooth muscle cells, which leads to hyperpolarization and relaxation of the blood vessels. nih.gov The reduction of total peripheral vascular resistance is a key hemodynamic characteristic of some of these compounds. nih.gov

Hepatoprotective Studies

The 1,4-benzodioxane ring is a structural feature found in compounds with recognized antihepatotoxic activity. tsijournals.com Hepatoprotective agents work to shield the liver from damage induced by toxins, oxidative stress, and inflammation. taylorandfrancis.com The evaluation of hepatoprotective effects often involves in vitro studies using liver cell lines and in vivo studies in animal models where liver damage is induced by substances like carbon tetrachloride (CCl4) or ethanol. nih.govnih.govnih.gov

The protective mechanisms of these compounds are frequently linked to their antioxidant properties. nih.govjournaljpri.com They can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govjournaljpri.com By mitigating oxidative stress and inhibiting inflammatory processes, these compounds can help preserve liver function and structure. nih.govnih.gov

Table 1: Research Findings on Hepatoprotective Effects

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In vitro | HepG2 cells | Evaluation of hepatoprotective agents against damage induced by acetaminophen (B1664979) and CCl4. | nih.gov |

| In vitro | HepG2 cells | Investigation of the hepatoprotective potential of citronellol (B86348) against ethanol-induced toxicity. | nih.gov |

| In vivo | Mice | Study on the hepatoprotective effect of Berchemia lineate ethanol extract against CCl4-induced acute liver damage. | nih.gov |

Other Identified Biological Activities

Hypolipidemic Activity

Compounds containing the benzodioxane ring system have been reported to exhibit hypolipidemic activity, suggesting a potential role in managing lipid disorders. tsijournals.com

Juvenile Hormone Signaling Inhibition

Derivatives of 1,4-benzodioxan have been identified as inhibitors of juvenile hormone (JH) signaling in insects. nih.govnih.gov JH is crucial for regulating insect development and reproduction. nih.gov By inhibiting JH signaling, these compounds can disrupt metamorphosis, leading to premature development. nih.govnih.gov This activity makes them potential candidates for the development of novel insect growth regulators. nih.gov Research has shown that some of these compounds act as competitive inhibitors of JH, suppressing the expression of JH-responsive genes. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1,4-benzodioxin-2-yl)-2-[N4-(2-methoxyphenyl)piperazino]ethanol |

| 8-hydroxy-2-(di-n-propylamino) tetralin |

| Amitriptyline |

| Buspirone |

| Diazepam |

| Erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone |

| Ethyl (E)-3-(4-{[7- (4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate |

| Fluoxetine |

| Guanethidine (B1672426) |

| HBK-10 |

| JTV-506 |

| Levcromakalim |

| MKC-242 |

| Mecamylamine |

| Practolol |

| Propranolol (B1214883) |

| Silymarin |

| Tandospirone |

| Clonidine |

| Citronellol |

| Carbon tetrachloride |

| Acetaminophen |

| Superoxide dismutase |

| Catalase |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

The Cornerstone of Bioactivity: The Role of the 1,4-Benzodioxane (B1196944) Moiety

The 1,4-benzodioxane moiety is not merely a passive scaffold but an active participant in the biological activity of its derivatives. This fused heterocyclic system, comprising a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, imparts a specific three-dimensional conformation and electronic distribution that is critical for molecular recognition at various biological targets.

Research has consistently demonstrated that the integrity of the 1,4-benzodioxane ring system is paramount for the bioactivity of many of its derivatives. For instance, in the realm of neurotrophic agents, certain 1,4-benzodioxane lignans (B1203133) have been shown to promote neurite outgrowth and enhance choline (B1196258) acetyltransferase (ChAT) activity. When the dimeric structure of these lignans was broken down into their monomeric components, the neurotrophic activity was lost, indicating that the complete 1,4-benzodioxane moiety is a prerequisite for this specific biological function. nih.gov

Furthermore, the 1,4-benzodioxane scaffold is a key feature in a wide array of pharmacologically active compounds, including antagonists for α1-adrenergic and 5-HT1A serotoninergic receptors. acs.org Its presence is often associated with high affinity and selectivity for these receptors. The rigid nature of the benzodioxane system helps to properly orient the pharmacophoric groups, facilitating optimal interaction with the receptor binding sites. Alterations to this core structure frequently lead to a significant decrease or complete loss of biological activity, underscoring its fundamental role in molecular interactions.

The versatility of the 1,4-benzodioxane scaffold is further highlighted by its presence in compounds targeting a diverse range of biological processes, including anticancer and antibacterial activities. acs.org This wide-ranging bioactivity underscores the importance of the 1,4-benzodioxane moiety as a foundational element in the design of novel therapeutic agents.

The Influence of Three-Dimensional Space: Stereochemistry's Impact on Efficacy and Selectivity

The introduction of a substituent at the C2 position of the 1,4-dioxane ring renders the 2-(1,4-Benzodioxan-2-yl)ethanol molecule chiral. This chirality introduces a layer of complexity and opportunity in drug design, as stereoisomers can exhibit markedly different pharmacological profiles.

A Pivotal Position: The Impact of the Chiral Center at Carbon 2 on Target Interaction

Studies on α1-adrenoreceptor antagonists have revealed that the relative orientation of the side chain at C2 is critical for potent blocking activity. For example, in certain 4-phenylchroman analogues, a cis relationship between the 2-side chain and the 4-phenyl ring was found to be associated with optimal α1-AR blocking activity, whereas the trans isomer was significantly less potent. This demonstrates that a specific stereochemical arrangement is necessary to achieve the desired pharmacological effect.

The chirality at C2 can also influence selectivity between different receptor subtypes. The subtle differences in the three-dimensional structure of receptor binding sites mean that one enantiomer may bind with high affinity to a specific subtype, while the other enantiomer may bind to a different subtype or not at all.

A Tale of Two Enantiomers: Profiling Their Activity

The differential pharmacological effects of enantiomers are a well-established phenomenon in medicinal chemistry. In the context of this compound derivatives, enantiomeric activity profiling has revealed striking differences in both potency and receptor selectivity.

A fascinating example of this is the reversed enantioselectivity observed for certain 1,4-dioxane derivatives at α1-adrenergic and 5-HT1A receptors. Research has shown that for some of these compounds, the (S)-enantiomer exhibits high affinity for the 5-HT1A receptor, while the (R)-enantiomer is more potent at the α1D-adrenoceptor subtype. acs.org This highlights the profound impact of the C2 stereocenter on directing the molecule towards different biological targets.

This enantiomeric differentiation is of significant therapeutic importance, as it allows for the development of more selective drugs with fewer off-target effects. By isolating the enantiomer with the desired activity profile, it is possible to create a more effective and safer therapeutic agent.

Fine-Tuning the Response: Correlating Substituent Effects with Biological Outcomes

Beyond the core scaffold and its stereochemistry, the nature and position of substituents on the 1,4-benzodioxane ring system provide another avenue for modulating biological activity.

Location and Identity Matter: The Position and Nature of Aromatic Substituents

The substitution pattern on the aromatic portion of the 1,4-benzodioxane moiety can significantly influence the pharmacological profile of the resulting compound. The electronic and steric properties of these substituents can affect binding affinity, receptor selectivity, and even the mechanism of action.

For instance, in a series of α1-adrenoreceptor antagonists, the introduction of various substituents on the benzyloxy function of a phendioxan (B1680296) analogue led to a range of potencies and antitumor activities. A chloro substituent at the para position of the benzyloxy ring was found to be particularly effective in enhancing antitumor activity in human prostate cancer cells.

The following table provides a glimpse into how different aromatic substituents can modulate the activity of 1,4-benzodioxane derivatives.

| Compound | Aromatic Substituent | Biological Activity |

| Phendioxan Analogue | 4-Chloro-benzyloxy | Enhanced antitumor activity in PC-3 cells |

| Phendioxan Analogue | Unsubstituted benzyloxy | Moderate antitumor activity |

This data, while illustrative, represents a small fraction of the extensive research in this area. The systematic exploration of different substituents at various positions on the aromatic ring is a key strategy in the optimization of lead compounds.

The Connecting Bridge: Structural Variations in the Linker Region

The linker region, the chemical entity connecting the 1,4-benzodioxane core to other pharmacophoric elements, is another critical determinant of biological activity. The length, flexibility, and chemical nature of this linker can profoundly impact how the molecule interacts with its target.

In the context of this compound, the ethanol (B145695) linker itself can be subject to modification. For example, the replacement of the 1,4-benzodioxane template with a more flexible 1,4-dioxane ring has been explored. This modification, which alters the conformational freedom of the molecule, has been shown to yield compounds with selective α1D-AR antagonist activity, potent anticancer properties, or full 5-HT1A receptor agonism, depending on other substitutions. nih.gov

The table below illustrates the impact of linker modifications on the activity of some 1,4-benzodioxane-related compounds.

| Compound Type | Linker Variation | Resulting Biological Profile |

| Dioxane Analogs | Replacement of benzodioxane with 1,4-dioxane | Selective α1D-AR antagonists, anticancer agents, or 5-HT1A agonists |

| Open Phendioxan | Cleavage of the dioxane ring to form a flexible ether linker | Altered receptor selectivity |

Influence of Hybridized Heterocyclic Rings

The 1,4-benzodioxan scaffold is itself a hybridized ring system, consisting of a benzene ring fused to a 1,4-dioxane ring. This fusion confers a degree of conformational rigidity and specific electronic properties that are pivotal for its biological activity. The versatility of the 1,4-benzodioxan moiety has made it a valuable template in the design of a wide array of biologically active molecules. nih.govresearchgate.net Its applications in medicinal chemistry are extensive, with derivatives showing activity as antagonists at α1-adrenergic and serotoninergic receptors, as well as antitumor and antibacterial agents. nih.gov

The structural integrity of the benzodioxan ring is crucial for receptor recognition and affinity. Studies involving the replacement of the relatively planar 1,4-benzodioxan ring with a more flexible 1,4-dioxane ring have demonstrated significant changes in biological activity. nih.gov This suggests that the fused aromatic portion of the benzodioxan scaffold is a key element for interaction with certain biological targets. For instance, in the development of ligands for α1-adrenoreceptors and 5-HT1A receptors, the transition from a benzodioxan to a simple dioxane ring system was explored to create more selective compounds. nih.govresearchgate.net

Furthermore, the concept of hybridizing additional heterocyclic rings to a core scaffold is a common strategy in medicinal chemistry to enhance potency and selectivity. While direct examples of fusing other heterocyclic rings to the this compound backbone are not extensively documented in the provided context, the principle can be illustrated by related classes of compounds. For example, the fusion of heterocyclic rings, such as an imidazo (B10784944) ring to a benzodiazepine (B76468) nucleus, has been shown to introduce additional π-π interactions, thereby modulating the pharmacological activity. chemisgroup.us Similarly, substitutions with heterocyclic rings at the C-2 position of benzofuran (B130515) derivatives have been found to be critical for their cytotoxic activity. nih.gov These examples underscore the general principle that the introduction of hybridized heterocyclic rings can significantly influence the biological profile of a molecule by altering its steric and electronic properties, as well as introducing new points of interaction with biological targets.

Table 1: Influence of Ring System on Receptor Binding Affinity

| Compound/Scaffold | Target Receptor(s) | Key Structural Feature | Effect on Activity | Reference(s) |

| 1,4-Benzodioxan Derivatives | α1-Adrenergic, 5-HT1A | Fused benzene and dioxane ring | Provides a rigid scaffold for receptor interaction | nih.govnih.gov |

| 1,4-Dioxane Analogs | α1D-Adrenoreceptor, 5-HT1A | Non-fused, flexible dioxane ring | Altered selectivity and potency compared to benzodioxan parent compounds | nih.govresearchgate.net |

| Benzodiazepine-Imidazo Hybrids | Benzodiazepine Receptor | Fused imidazole (B134444) ring | Introduces π-π stacking interactions, modulating activity | chemisgroup.us |

| C-2 Substituted Benzofurans | Not Specified (Cytotoxicity) | Heterocyclic ring at C-2 position | Crucial for cytotoxic activity | nih.gov |

Molecular Features Essential for Receptor Binding and Enzyme Inhibition

Identification of Key Pharmacophores

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov For ligands targeting G-protein coupled receptors like the adrenergic and serotoninergic receptors, the pharmacophore typically consists of a combination of features including a basic nitrogen atom, an aromatic ring, and hydrogen bond donors/acceptors, all arranged in a specific three-dimensional geometry.

For derivatives of 1,4-benzodioxan, several key pharmacophoric features can be identified based on structure-activity relationship studies of related compounds. The 1,4-benzodioxan nucleus itself serves as a crucial hydrophobic and scaffold element. nih.govresearchgate.net The substitution at the C-2 position of the dioxane ring is a critical determinant of activity and stereoselectivity. researchgate.netnih.gov

In the context of this compound, the following pharmacophoric features are likely essential for its interaction with receptors such as the α-adrenergic and 5-HT1A receptors:

The 1,4-Benzodioxan Ring System: This large, somewhat planar, and lipophilic group is critical for establishing van der Waals and hydrophobic interactions within the receptor binding pocket.

The Ether Oxygens: The two oxygen atoms within the dioxane ring can act as hydrogen bond acceptors, contributing to the anchoring of the ligand within the binding site.

The Hydroxyl Group: The primary alcohol of the ethanol side chain is a key hydrogen bond donor and acceptor.

The Chiral Center: The C-2 position of the benzodioxan ring is a chiral center, and the stereochemistry at this position often dictates the potency and selectivity of the compound for its target receptor. nih.gov

A notable example is the compound MKC-242, a potent and selective 5-HT1A receptor agonist, which features a (2S)-1,4-benzodioxan-2-ylmethylamino moiety. nih.gov This highlights the importance of the stereochemistry and the nature of the substituent at the C-2 position in defining the pharmacophore for this class of compounds.

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The binding of a ligand to its receptor is governed by a variety of non-covalent interactions. For this compound and its derivatives, the following molecular interactions are likely to be critical for receptor binding and enzyme inhibition:

Hydrogen Bonds: The hydroxyl group of the ethanol side chain is a prime candidate for forming hydrogen bonds with polar amino acid residues (such as serine, threonine, or tyrosine) in the binding pocket of a receptor. The ether oxygens of the 1,4-dioxane ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring of the benzodioxan scaffold provides a large hydrophobic surface that can engage in favorable hydrophobic interactions with non-polar amino acid residues (like leucine, isoleucine, and phenylalanine) in the receptor. These interactions are often a major driving force for ligand binding.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding site, further stabilizing the ligand-receptor complex.

In studies of related heterocyclic compounds, the introduction of specific functional groups has been shown to enhance these interactions. For instance, nitrogen-containing heterocyclic rings can form stronger hydrogen bonds compared to their sulfur- or oxygen-containing counterparts. acs.org The precise nature and geometry of these interactions ultimately determine the affinity and specificity of the ligand for its biological target.

Table 2: Potential Molecular Interactions of this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues | Consequence for Binding |

| Benzene Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan | Anchoring of the ligand in the hydrophobic pocket of the receptor |

| Dioxane Ether Oxygens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine | Orientation and stabilization of the ligand |

| Ethanol Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate (B1630785) | Specificity and affinity of binding |

| Overall Shape | Steric Complementarity | Various residues lining the binding pocket | Determines fit and selectivity |

Mechanistic Studies at the Molecular and Cellular Levels

Identification and Validation of Molecular Targets

There is no available scientific literature that identifies or validates specific molecular targets for 2-(1,4-Benzodioxan-2-yl)ethanol.

Ligand-Target Binding Assays and Kinetic Characterization

No studies reporting ligand-target binding assays or the kinetic characterization of this compound with any biological target have been found.

Elucidation of Intracellular Signaling Pathway Modulation

Information regarding the modulation of any intracellular signaling pathways by this compound is absent from published research.

Analysis of Enzyme Active Site Interactions and Conformational Changes

There are no available analyses of interactions between this compound and enzyme active sites, nor any data on conformational changes it may induce.

Cellular Permeability and Intracellular Accumulation

Data on the cellular permeability and intracellular accumulation of this compound is not present in the scientific literature.

Modulation of Gene Expression and Protein Synthesis

There is no published research on the effects of this compound on gene expression or protein synthesis.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.com This method is instrumental in virtual screening and lead optimization, allowing for the rapid assessment of large compound libraries. youtube.com

The success of molecular docking relies on two key components: the search algorithm and the scoring function. nih.gov The search algorithm explores the vast conformational space of the ligand and the rotational and translational space within the protein's binding site to generate a variety of possible binding poses. researchgate.net Common algorithms include:

Genetic Algorithms (GAs): Inspired by evolutionary principles, GAs use concepts like "mutation," "crossover," and "survival" to evolve a population of ligand conformations toward a global energy minimum. The Lamarckian genetic algorithm is a notable example used in popular docking software. nih.gov

Monte Carlo (MC) Methods: These methods generate new configurations by making random changes to the ligand's position, orientation, and conformation, accepting or rejecting the new state based on an energy criterion. researchgate.net

Systematic or Incremental Construction: This approach builds the ligand conformation incrementally within the active site, piece by piece, exploring rotatable bonds at each step.

Once various poses are generated, the scoring function evaluates and ranks them. researchgate.net Scoring functions are mathematical models designed to approximate the binding free energy of the protein-ligand complex. wikipedia.org A more negative score typically indicates a more stable and favorable binding interaction. youtube.com They are generally categorized into three main types: wikipedia.org

Force-Field-Based: These functions calculate the binding energy by summing up the intermolecular van der Waals and electrostatic interaction energies between the protein and the ligand. wikipedia.org

Empirical: These functions are derived from fitting experimental binding affinity data. They use weighted energy terms for interactions like hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for steric clashes. wikipedia.org

Knowledge-Based: These are statistical potentials of mean force derived from analyzing the frequency of specific atom-pair contacts in large databases of experimentally determined protein-ligand structures, such as the Protein Data Bank (PDB). wikipedia.org

The choice of algorithm and scoring function is critical for the accuracy of docking predictions for compounds like those in the benzodioxane class when studying their potential as inhibitors for targets such as the E. coli FabH enzyme. nih.gov

Table 1: Comparison of Common Docking Search Algorithms

Traditional molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo significant conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit." nih.gov Induced Fit Docking (IFD) is an advanced computational method that accounts for this flexibility.

IFD protocols typically involve an iterative process where both the ligand's conformation and the protein's side-chain (and sometimes backbone) conformations in the binding site are allowed to adjust. nih.gov This approach provides a more realistic and accurate prediction of the binding mode, especially for targets where ligand binding induces notable structural rearrangements. nih.gov Proper conformational sampling of both the ligand and the protein is essential for the success of IFD. researchgate.net By allowing the receptor to adapt, IFD can often successfully predict the binding poses of ligands that would not dock favorably into a rigid receptor structure, expanding the applicability of structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govherts.ac.uk The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By identifying these key properties, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com

The process involves:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. For example, a study on 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazines used a set of 18 analogues to build a model for α1-adrenoceptor antagonism. cpu.edu.cn

Descriptor Calculation: Molecular descriptors—numerical values that quantify various aspects of a molecule's structure—are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular volume). mdpi.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.govcpu.edu.cn

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). nih.govnih.gov

QSAR studies on benzodioxane and related heterocyclic structures have been valuable in guiding the synthesis of new derivatives with improved potency for various biological targets. cpu.edu.cnnih.gov

Table 2: Illustrative Descriptors in a QSAR Model for Benzodioxane Derivatives

Quantum Chemical Calculations for Electronic Properties